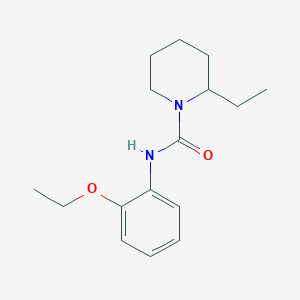
N-(2-ethoxyphenyl)-2-ethyl-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-ethyl-1-piperidinecarboxamide, commonly known as EPEPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPEPCA belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of EPEPCA is not fully understood. However, studies have suggested that EPEPCA exerts its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. EPEPCA has also been shown to interact with various cellular targets, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90).
Biochemical and Physiological Effects
EPEPCA has been shown to have various biochemical and physiological effects. In cancer research, EPEPCA has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. EPEPCA has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease and Parkinson's disease research, EPEPCA has been shown to reduce oxidative stress and inflammation, leading to neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of EPEPCA is its potential therapeutic applications in various diseases. EPEPCA has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent. However, one of the limitations of EPEPCA is its low solubility, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation of EPEPCA for in vivo studies.
将来の方向性
There are several future directions for EPEPCA research. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of EPEPCA in vivo. This will help to determine the optimal dosing and administration of EPEPCA for therapeutic applications. Another potential direction is to investigate the synergistic effects of EPEPCA with other therapeutic agents. This may lead to the development of novel combination therapies for various diseases. Additionally, further studies are needed to investigate the safety and toxicity of EPEPCA in vivo, which will be important for the development of EPEPCA as a therapeutic agent.
合成法
EPEPCA can be synthesized through a multistep process involving the reaction of piperidine with ethyl chloroformate, followed by the addition of 2-ethoxyaniline and then acetic anhydride. The resulting product is then purified through column chromatography to obtain EPEPCA in its pure form.
科学的研究の応用
EPEPCA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, EPEPCA has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, EPEPCA has shown neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-9-7-8-12-18(13)16(19)17-14-10-5-6-11-15(14)20-4-2/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKPNAHOMZPYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-anilino-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5301202.png)
![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![1-allyl-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5301244.png)
![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)
![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)
